2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
Overview
Description
2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.17427596 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds similar to the one , have been identified for their extensive therapeutic potentials. These compounds exhibit a wide range of biological activities due to their ability to interact effectively with different enzymes and receptors. The structural uniqueness of the 1,3,4-oxadiazole ring, featuring pyridine-like nitrogen atoms, facilitates these interactions through various weak bonds, enhancing their bioactivity across a spectrum of medical applications. Notably, research has highlighted their efficacy in treating conditions such as cancer, bacterial and fungal infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. This broad therapeutic range underscores the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, promoting them as crucial subjects for ongoing scientific exploration aiming at the development of new medications with improved efficacy and reduced toxicity (Verma et al., 2019).
Role in Drug Metabolism and Cytochrome P450 Inhibition
Another important application of derivatives structurally related to 2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is their role in drug metabolism, specifically through the inhibition of cytochrome P450 (CYP) isoforms. These enzymes are crucial for the metabolic processing of a vast array of pharmaceuticals, and their inhibition can significantly affect drug efficacy and safety. By understanding the selectivity and potency of these compounds as inhibitors of specific CYP isoforms, researchers can better predict drug-drug interactions and develop safer therapeutic protocols. The knowledge gained from studying these interactions assists in the rational design of new drugs with minimized adverse effects and optimized pharmacokinetic profiles (Khojasteh et al., 2011).
Properties
IUPAC Name |
3-phenyl-5-[[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-2-7-16(8-3-1)20-22-19(26-23-20)14-24-12-6-10-18(13-24)25-15-17-9-4-5-11-21-17/h1-5,7-9,11,18H,6,10,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEXTJAQDKNWEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CC=C3)OCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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